O,α-ジメチル-DL-チロシン

説明

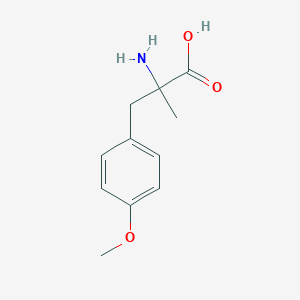

O,alpha-Dimethyltyrosine, also known as O,alpha-Dimethyltyrosine, is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality O,alpha-Dimethyltyrosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O,alpha-Dimethyltyrosine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

メラニン生成抑制剤

O,α-ジメチル-DL-チロシンは、メラニン生成抑制剤の開発に使用できます。 メラニン生成に対する新しい化学的リガンドを設計するための重要な酵素標的として機能します . これは、食品、製薬、化粧品業界で潜在的な用途があります .

チロシナーゼ阻害剤

この化合物は、チロシナーゼ阻害剤として使用できます。チロシナーゼは、多くの生物に見られる色素であるメラニンの生成に不可欠な酵素です。 この酵素を阻害すると、さまざまな治療効果が期待できます .

L-チロシンのプロドラッグ

O,α-ジメチル-DL-チロシンは、L-チロシンのプロドラッグとして使用できます . プロドラッグは、多くの場合、溶液中での挙動のために設計されますが、その固体状態の特性を理解することが、薬物送達をマスターするための最初のステップです .

パーキンソン病の治療

一部のL-チロシン誘導体は、パーキンソン病の治療のために提案されています . L-チロシンの誘導体として、O,α-ジメチル-DL-チロシンは、この文脈で潜在的に使用できます .

鎮痛剤

L-チロシンカルボン酸エステルは、鎮痛剤として使用できます . O,α-ジメチル-DL-チロシンはL-チロシンの誘導体であるため、この用途に使用できる可能性があります .

生触媒誘導体化

作用機序

Target of Action

O,alpha-Dimethyl-DL-tyrosine, also known as 2-amino-3-(4-methoxyphenyl)-2-methylpropanoic acid or O,alpha-Dimethyltyrosine, is a derivative of the amino acid tyrosine . Tyrosine is a precursor for the synthesis of various compounds such as neurotransmitters and melanin . The primary targets of O,alpha-Dimethyl-DL-tyrosine are likely to be similar to those of tyrosine, which include enzymes like tyrosine 3-monooxygenase .

Mode of Action

It is known that tyrosine is converted into l-dopa by the enzyme tyrosine 3-monooxygenase . This conversion is a crucial step in the synthesis of catecholamines, which are important neurotransmitters . As a derivative of tyrosine, O,alpha-Dimethyl-DL-tyrosine might interact with this enzyme and potentially influence the synthesis of catecholamines.

Biochemical Pathways

The biochemical pathways affected by O,alpha-Dimethyl-DL-tyrosine are likely to be those involving tyrosine and its derivatives. Tyrosine is involved in several metabolic pathways, including the synthesis of catecholamines and melanin . It is also a precursor for the synthesis of homogentisic acid, an intermediate in the degradation of aromatic amino acids .

Pharmacokinetics

Tyrosine is well-absorbed and distributed throughout the body, where it can be metabolized into various compounds . The impact of these properties on the bioavailability of O,alpha-Dimethyl-DL-tyrosine would need further investigation.

Result of Action

Given its structural similarity to tyrosine, it might influence the synthesis of catecholamines and other tyrosine-derived compounds . This could potentially affect various physiological processes, including neurotransmission and melanin production.

Action Environment

The action of O,alpha-Dimethyl-DL-tyrosine might be influenced by various environmental factors. For instance, the activity of enzymes involved in tyrosine metabolism can be affected by factors such as pH, temperature, and the presence of cofactors . Additionally, the stability and efficacy of O,alpha-Dimethyl-DL-tyrosine might be influenced by factors such as storage conditions and the presence of other compounds in the body.

生物活性

O,α-Dimethyltyrosine (DMT) is a non-natural amino acid that has garnered significant attention in the field of medicinal chemistry, particularly for its role in modifying the biological activity of peptides and proteins. This article explores the biological activities associated with DMT, focusing on its pharmacological implications, structure-activity relationships, and potential therapeutic applications.

O,α-Dimethyltyrosine is an analog of the natural amino acid tyrosine, where two methyl groups are added to the aromatic ring. This modification alters the physicochemical properties of peptides and proteins that incorporate DMT, leading to variations in their biological functions. DMT has been primarily studied in the context of opioid peptides, where it has shown to enhance receptor affinity and selectivity.

DMT's mechanism of action is closely related to its structural modifications, which influence receptor binding and activation. The presence of methyl groups affects the conformational dynamics of peptides, enhancing their stability and bioactivity. For instance, studies have demonstrated that peptides incorporating DMT exhibit increased potency as μ-opioid receptor (MOR) agonists compared to their tyrosine-containing counterparts. This is attributed to improved interactions with the receptor's binding site due to steric and electronic effects introduced by the methyl groups .

Receptor Affinity and Selectivity

The introduction of DMT into opioid peptides significantly alters their pharmacological profiles. For example:

| Peptide | Receptor Type | Binding Affinity (Ki) | Activity |

|---|---|---|---|

| [Dmt1]Deltorphin B | μ-opioid | 0.16 nM | Agonist |

| [Dmt1]Deltorphin B | δ-opioid | 1.68 nM | Agonist |

| Deltorphin B (Tyr) | μ-opioid | 0.12 nM | Agonist |

In this table, it is evident that replacing tyrosine with DMT in deltorphin B leads to a marked increase in binding affinity for μ-opioid receptors while maintaining significant activity at δ-opioid receptors .

Analgesic Effects

Numerous studies have highlighted DMT's potential as a potent analgesic agent. Peptides modified with DMT have shown enhanced analgesic effects in animal models compared to traditional opioid peptides. For instance, a study demonstrated that DMT-containing peptides exhibited improved efficacy in pain relief assays, suggesting that these modifications could lead to new classes of analgesics with fewer side effects .

Case Studies

Case Study 1: Opioid Peptide Modification

A study investigated the effects of substituting tyrosine with DMT in various opioid peptide analogs. The results indicated that DMT-modified peptides not only displayed higher potency but also altered the selectivity profile towards different opioid receptors. This modification resulted in a dual-action mechanism where both MOR and δ-opioid receptors were activated simultaneously, enhancing analgesic outcomes .

Case Study 2: Structure-Activity Relationship Analysis

Research focused on understanding how different substitutions at the tyrosine position impact biological activity revealed that DMT consistently improved receptor affinity across multiple peptide frameworks. The comparative analysis showed that while traditional tyrosine residues provided baseline activity, DMT-enhanced analogs achieved significantly higher levels of receptor engagement and functional activity .

特性

IUPAC Name |

2-amino-3-(4-methoxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(12,10(13)14)7-8-3-5-9(15-2)6-4-8/h3-6H,7,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSEIHXWCWAMTTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90551692 | |

| Record name | O,alpha-Dimethyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90551692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7383-30-4 | |

| Record name | O,alpha-Dimethyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90551692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。